
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as MTETB, is a compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with 2-aminoethanethiol hydrochloride to form N-(2-aminoethyl)-2-(trifluoromethyl)benzamide, which is then reacted with 2-bromo-1-(3-thienyl)ethanone to form the final product.
Starting Materials
2-(trifluoromethyl)benzoic acid, 2-aminoethanethiol hydrochloride, 2-bromo-1-(3-thienyl)ethanone
Reaction
Step 1: React 2-(trifluoromethyl)benzoic acid with thionyl chloride to form 2-(trifluoromethyl)benzoyl chloride., Step 2: React 2-(trifluoromethyl)benzoyl chloride with 2-aminoethanethiol hydrochloride in the presence of triethylamine to form N-(2-aminoethyl)-2-(trifluoromethyl)benzamide., Step 3: React N-(2-aminoethyl)-2-(trifluoromethyl)benzamide with 2-bromo-1-(3-thienyl)ethanone in the presence of potassium carbonate to form N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide.
Mecanismo De Acción
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide can alter the expression of genes involved in various cellular processes, including cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity for HDACs, which allows for targeted modulation of gene expression. However, one limitation is the potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
Future research on N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide could focus on its potential as a therapeutic agent for the treatment of specific types of cancer, as well as its effects on other cellular processes beyond gene expression regulation. Additionally, the development of more specific HDAC inhibitors could help to mitigate the potential for off-target effects.
Aplicaciones Científicas De Investigación
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-21-13(10-6-7-22-9-10)8-19-14(20)11-4-2-3-5-12(11)15(16,17)18/h2-7,9,13H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUFYQFQAPZKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

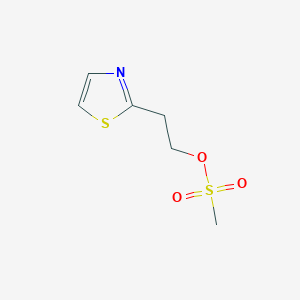
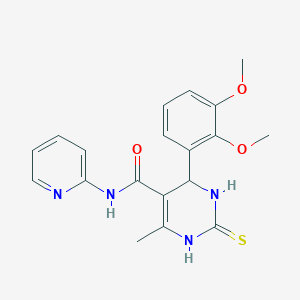

![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
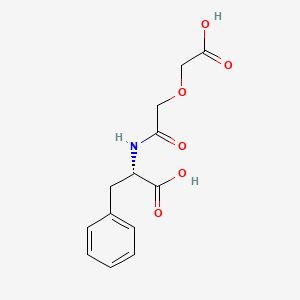
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B2903498.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one](/img/structure/B2903506.png)
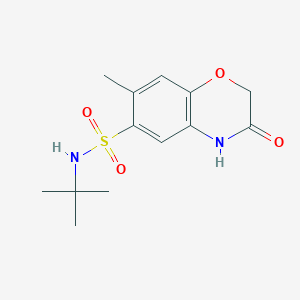
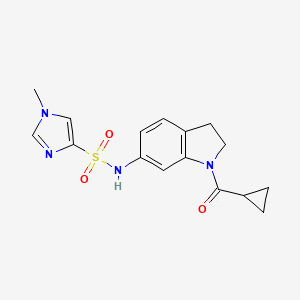
![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)

![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)